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molecular formula C7H14O3 B8735741 3-Buten-2-ol, 1,1-dimethoxy-2-methyl- CAS No. 3330-23-2

3-Buten-2-ol, 1,1-dimethoxy-2-methyl-

Cat. No. B8735741
M. Wt: 146.18 g/mol
InChI Key: LBRDQQPGFNRZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04187227

Procedure details

1,000 parts of toluene and 292 parts of 1,1-dimethoxy-2-methyl-2-hydroxy-3-butene are taken, 437 parts of a 30 percent strength solution of sodium methylate in methanol are then added slowly at from 90° to 100° C. and at the same time the methanol is distilled off, until the internal temperature reaches 107° C. 236 parts of methyl chlorocarbonate are subsequently added at 30° C. and stirring is continued for 8 hours. The mixture is then stirred with 500 parts of water, after which the organic phase is separated from the aqueous phase. Working up the organic phase by distillation gives, in addition to unconverted 1,1-dimethoxy-2-methyl-2-hydroxy-3-butene, 348 parts of 1,1-dimethoxy-2-methyl-2-(methoxycarbonyloxy)-3-butene, of boiling point/20 mm Hg=107°-110° C. The yield is 85% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][O:9][CH:10]([O:16][CH3:17])[C:11]([CH3:15])([OH:14])[CH:12]=[CH2:13].[CH3:18][O-:19].[Na+].[CH3:21][OH:22]>>[CH3:8][O:9][CH:10]([O:16][CH3:17])[C:11]([CH3:15])([OH:14])[CH:12]=[CH2:13].[CH3:8][O:9][CH:10]([O:16][CH3:17])[C:11]([CH3:15])([O:14][C:18]([O:22][CH3:21])=[O:19])[CH:12]=[CH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C=C)(O)C)OC
Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled off, until the internal temperature
CUSTOM
Type
CUSTOM
Details
reaches 107° C
ADDITION
Type
ADDITION
Details
236 parts of methyl chlorocarbonate are subsequently added at 30° C.
STIRRING
Type
STIRRING
Details
The mixture is then stirred with 500 parts of water
CUSTOM
Type
CUSTOM
Details
after which the organic phase is separated from the aqueous phase
DISTILLATION
Type
DISTILLATION
Details
Working up the organic phase by distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC(C(C=C)(O)C)OC
Name
Type
product
Smiles
COC(C(C=C)(OC(=O)OC)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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